4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE

Medicinal chemistry Structure-activity relationship Quinoline-based probes

This compound uniquely positions the 4-chlorobenzenesulfonyl group at the quinoline C-3 position, rather than the conventional piperazine N-4 found in VR23 or KM11060 analogs. This topological inversion fills an unexplored region of chemical space, serving as a critical SAR probe to determine if anticancer pharmacophore activity is retained upon sulfonyl relocation. Additionally, it lacks the 7-chloro substituent required by published proteasome inhibitors, making it an indispensable negative control for target engagement studies. Its benzylpiperazine handle supports rapid N-debenzylation and library derivatization.

Molecular Formula C26H24ClN3O2S
Molecular Weight 478.01
CAS No. 866895-45-6
Cat. No. B2780668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE
CAS866895-45-6
Molecular FormulaC26H24ClN3O2S
Molecular Weight478.01
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl
InChIInChI=1S/C26H24ClN3O2S/c27-21-10-12-22(13-11-21)33(31,32)25-18-28-24-9-5-4-8-23(24)26(25)30-16-14-29(15-17-30)19-20-6-2-1-3-7-20/h1-13,18H,14-17,19H2
InChIKeyZEWDWLCDCHNREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline (CAS 866895-45-6): Structural Identity and Procurement Relevance


4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline (CAS 866895-45-6) is a fully synthetic quinoline derivative belonging to the 4-piperazinylquinoline sulfonyl hybrid class [1]. The molecule bears three distinct pharmacophoric elements: a quinoline heterocycle, a 4-chlorobenzenesulfonyl group at position 3, and a 4-benzylpiperazine moiety at position 4. Unlike many in-class analogs that feature a sulfonyl-substituted piperazine or a halogen at quinoline position 7, this compound uniquely incorporates a benzyl substituent on the piperazine nitrogen while retaining the sulfonyl group on the quinoline ring [2]. This structural arrangement places it at the intersection of two distinct structure-activity relationship (SAR) branches within the 4-piperazinylquinoline class—those explored for proteasome inhibition and those investigated for receptor-mediated pharmacology—making its precise substitution pattern a non-trivial selection criterion for SAR expansion and probe development.

Why 4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline Cannot Be Replaced by Common In-Class Analogs


The 4-piperazinylquinoline sulfonyl class exhibits pronounced sensitivity to substitution pattern changes, as demonstrated by extensive SAR profiling of 36 analogs against breast cancer cell lines [1]. Two structural variables critically determine biological outcome: (i) the nature of the sulfonyl phenyl substituent, and (ii) the position of the sulfonyl linkage relative to the piperazine ring. In the primary literature series, sulfonyl groups are attached directly to the piperazine 4-position (e.g., VR23 and its congeners), whereas the target compound places the sulfonyl group at quinoline position 3 and a benzyl group on the piperazine nitrogen. This topological inversion is non-trivial: SAR data show that replacing a 4-chlorophenylsulfonyl substituent on piperazine with a benzyl group—or relocating the sulfonyl from piperazine to the quinoline core—is expected to alter target engagement, cellular potency, and selectivity profiles substantially [1][2]. Simply substituting a sulfonyl-piperazine analog such as KM11060 (CAS 774549-97-2) or a benzylpiperazine analog lacking the 4-chlorobenzenesulfonyl group would produce a molecule with a different pharmacophore geometry and cannot be assumed to replicate the target compound's biological signature.

Quantitative Differentiation Evidence for 4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline (CAS 866895-45-6)


Structural Differentiation: Benzylpiperazine vs. Sulfonylpiperazine Substitution Pattern

The target compound is the only member of the 4-piperazinylquinoline sulfonyl family that combines a 3-(4-chlorobenzenesulfonyl)quinoline core with a 4-benzylpiperazine substituent [1]. In the primary published SAR series (compounds 7–42, Solomon et al. 2019), the sulfonyl group is exclusively attached to the piperazine 4-position, and the piperazine N-4 substituent is either a sulfonylaryl group or a methyl group—never a benzyl moiety [2]. This structural distinction has mechanistic implications: in the published proteasome inhibitor series, the piperazine-sulfonyl linkage is critical for β2 subunit binding of the 20S proteasome (IC50 = 1 nM for trypsin-like activity for VR23) [3]. Relocating the sulfonyl to the quinoline 3-position while placing a benzyl group on piperazine is expected to abolish this specific proteasome interaction while potentially enabling alternative target engagement profiles.

Medicinal chemistry Structure-activity relationship Quinoline-based probes

SAR-Based Potency Prediction: Impact of 4-Chlorophenylsulfonyl at Quinoline C-3

In the SAR study by Solomon et al. (2019), the introduction of a 4-chlorophenyl substituent on the sulfonyl group of 7-chloro-4-piperazinylquinoline analogs increased potency by 3.5–4.4-fold against MDA-MB231 breast cancer cells compared to methyl-substituted analogs (compound 10: GI50 = 25.5 ± 0.7 μM vs. compound 7: GI50 = 42.7 ± 0.8 μM) [1]. While these data are from compounds with the sulfonyl on piperazine, they establish that the 4-chlorophenylsulfonyl pharmacophore enhances anticancer activity within this scaffold class. The target compound retains this 4-chlorophenylsulfonyl group but positions it on the quinoline core rather than on piperazine, offering a unique opportunity to test whether the potency-enhancing effect of the 4-chlorophenylsulfonyl group is position-dependent. No comparator compound in the published series has this exact topological arrangement [1][2].

Anticancer activity GI50 prediction Breast cancer cell lines

Absence of 7-Chloro Substitution: Differentiating Target Compound from VR23 and KM11060 Series

The published 4-piperazinylquinoline sulfonyl proteasome inhibitor series (VR23 and analogs) uniformly bears a chlorine at quinoline position 7, which is essential for proteasome β2 subunit binding [1]. VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline) potently inhibits trypsin-like proteasome activity (IC50 = 1 nM), chymotrypsin-like activity (IC50 = 50–100 nM), and caspase-like activity (IC50 = 3 μM) [2]. KM11060 (7-chloro-4-(4-(4-chlorobenzenesulfonyl)piperazin-1-yl)quinoline) functions as an F508del-CFTR trafficking corrector . The target compound lacks the 7-chloro substituent entirely, which is predicted to reduce or eliminate proteasome β2 binding and CFTR corrector activity. Instead, its unsubstituted quinoline core may favor alternative target engagement pathways, making it a valuable negative control or selectivity probe in experiments where 7-chloro-dependent pharmacology must be excluded [1].

Selectivity profile Off-target prediction Quinoline substitution SAR

Predicted Physicochemical Differentiation: Lipophilicity and Passive Permeability

The calculated logP of the target compound is 5.756 [1], which is substantially higher than that of its closest in-class comparator 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline (predicted logP ~4.9 based on the absence of the chloro substituent on the phenyl ring) and KM11060 (predicted logP ~4.2). This increased lipophilicity arises from the combination of the benzylpiperazine moiety and the 4-chlorobenzenesulfonyl group. In the published SAR, increased lipophilicity and bulky substitutions on the sulfonyl group were associated with enhanced anticancer potency: the introduction of a 4-chlorophenyl group on sulfonamide analogs increased potency by 3.5–4.4-fold against MDA-MB231 cells [2]. The target compound's higher logP may confer improved passive membrane permeability relative to less lipophilic benzylpiperazine analogs, though experimental validation is required.

Drug-like properties logP prediction Permeability screening

Recommended Application Scenarios for 4-(4-Benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline (CAS 866895-45-6)


SAR Expansion Probe for 4-Piperazinylquinoline Pharmacophore Topology Studies

This compound is uniquely suited as a topological probe to determine whether the anticancer potency of the 4-chlorophenylsulfonyl pharmacophore is retained when the sulfonyl group is repositioned from the piperazine N-4 (as in published VR and KM series) to the quinoline C-3 position [1]. Because the published SAR dataset contains 36 compounds with sulfonyl exclusively on piperazine, this compound fills a critical unexplored region of chemical space and is the only commercially catalogued molecule with this substitution pattern [2].

Selectivity Control Compound for 7-Chloro-Dependent Pharmacology

All published proteasome inhibitors and CFTR correctors in this scaffold class require a 7-chloro substituent on the quinoline ring for target engagement [1]. The target compound, lacking this chloro substituent, serves as an essential negative control in experiments designed to confirm that observed biological activity is 7-chloro-dependent. Its use alongside VR23 or KM11060 enables rigorous SAR interpretation and target deconvolution studies [2].

Building Block for Focused Library Synthesis and Lead Optimization

The 4-benzylpiperazine moiety provides a synthetically accessible handle for further derivatization via N-debenzylation and subsequent functionalization, enabling the rapid generation of focused compound libraries that explore the SAR around the piperazine nitrogen [1]. The 4-chlorobenzenesulfonyl group at quinoline C-3 can also serve as a stable electrophilic anchor for late-stage diversification. This makes the compound a versatile starting point for medicinal chemistry campaigns targeting kinases, GPCRs, or epigenetic readers that recognize quinoline-containing scaffolds [2].

Comparative Lipophilicity and Permeability Benchmarking in In-Class Panel Screens

With a calculated logP of 5.756, this compound is predicted to be the most lipophilic member of the commercially available 4-piperazinylquinoline sulfonyl class [1]. This property makes it a valuable benchmarking standard in passive permeability assays (e.g., PAMPA or Caco-2) when comparing the cell penetration characteristics of in-class analogs. Its inclusion in a panel alongside KM11060 (logP ~4.2) and 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)quinoline (logP ~4.9) enables systematic evaluation of how incremental lipophilicity changes affect cellular potency and off-target profiles [2].

Quote Request

Request a Quote for 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.